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For Researchers, Scientists, and Drug Development Professionals

Introduction
Allyl phenyl ether (APE), a key organic intermediate, plays a significant role in various

synthetic pathways, including the renowned Claisen rearrangement. A thorough understanding

of its thermochemical properties is paramount for process optimization, safety assessments,

and computational modeling in drug development and materials science. This technical guide

provides a consolidated overview of the available data on the thermochemical properties of

allyl phenyl ether, details the experimental and computational methodologies for their

determination, and presents a visualization of its characteristic rearrangement reaction.

Core Thermochemical Properties
A comprehensive literature search for experimentally determined thermochemical data for allyl
phenyl ether reveals a scarcity of peer-reviewed, well-documented values. Much of the

available data is from chemical supplier databases, which often lack detailed experimental

context and uncertainty analysis. This guide presents the available data and complements it

with established experimental and computational methodologies for a more complete picture.

Data Presentation
The following table summarizes the available quantitative thermochemical data for allyl phenyl
ether. It is important to note that the values for the heat of combustion and heat of vaporization
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are sourced from publicly available chemical databases and should be used with the

understanding that they may not have undergone rigorous peer review.

Property Symbol Value State Source

Heat of

Combustion
ΔcH° -4933 kJ/mol Liquid [1]

Heat of

Vaporization
ΔvapH 41.1 kJ/mol Liquid [1]

Boiling Point Tb
191.7 °C (464.85

K)
Liquid [2]

Vapor Pressure Pvap
0.682 mmHg at

25 °C
Liquid [3]

Density ρ
0.978 g/mL at 25

°C
Liquid

Refractive Index nD20 1.522 Liquid

Note: The standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp)

for allyl phenyl ether are not readily available in peer-reviewed literature. The determination of

these values would require dedicated experimental studies or high-level computational

chemistry investigations.

Experimental Protocols
The determination of the thermochemical properties listed above relies on well-established

experimental techniques. The following sections detail the general methodologies for key

experiments.

Combustion Calorimetry for Heat of Combustion
The heat of combustion of a liquid organic compound like allyl phenyl ether is determined

using a bomb calorimeter.

Methodology:
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Sample Preparation: A precise mass of the liquid allyl phenyl ether is encapsulated in a

combustible container of known heat of combustion.

Bomb Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and

pressurized with a large excess of pure oxygen (typically around 30 atm). A small, known

amount of water is added to the bomb to ensure that all water formed during combustion is in

the liquid state.

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated

container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and

the initial temperature is recorded with high precision.

Ignition: The sample is ignited by passing an electric current through a fuse wire.

Temperature Measurement: The temperature of the water in the calorimeter is recorded at

regular intervals until it reaches a maximum and then begins to cool.

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard

substance with a known heat of combustion, such as benzoic acid. The heat of combustion

of the sample is then calculated from the observed temperature rise, taking into account the

heat capacity of the calorimeter and corrections for the heat of formation of nitric acid (from

residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

Ebulliometry for Vapor Pressure and Enthalpy of
Vaporization
Ebulliometry is a precise method for determining the vapor pressure of a liquid as a function of

temperature. The enthalpy of vaporization can then be derived from this data using the

Clausius-Clapeyron equation.

Methodology:

Apparatus: An ebulliometer is used, which is designed to measure the boiling temperature of

a liquid under a controlled pressure. The apparatus typically consists of a boiling flask, a

condenser, and a system for precise pressure measurement and control.

Procedure:
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A sample of allyl phenyl ether is placed in the boiling flask.

The system is brought to a specific, constant pressure.

The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with

the boiling liquid is measured with a high-precision thermometer.

This measurement is repeated at various pressures.

Data Analysis: The vapor pressure data (P) at different temperatures (T) are plotted as ln(P)

versus 1/T. According to the Clausius-Clapeyron equation (ln(P) = -ΔHvap/R * (1/T) + C), the

slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. This allows for the

calculation of the enthalpy of vaporization (ΔHvap).

Computational Thermochemistry
In the absence of extensive experimental data, quantum chemical calculations provide a

powerful tool for estimating the thermochemical properties of molecules like allyl phenyl ether.

Methodology:

High-level ab initio methods, such as the Gaussian-n (e.g., G3, G4) or Complete Basis Set

(CBS) methods, are employed to calculate the electronic energy of the molecule.[4]

Geometry Optimization: The three-dimensional structure of the allyl phenyl ether molecule

is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry.

These frequencies are used to determine the zero-point vibrational energy (ZPVE) and

thermal corrections to the enthalpy and entropy.

Single-Point Energy Calculation: A high-level single-point energy calculation is performed on

the optimized geometry to obtain a very accurate electronic energy.

Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K

(ΔfH°298) is typically calculated using the atomization energy method: ΔfH°298(molecule) =

E0(molecule) + ZPVE + [H298(molecule) - H0(molecule)] - Σ[E0(atoms) + H298(atoms) -
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H0(atoms)] + ΣΔfH°298(atoms) where E0 is the total electronic energy at 0 K, and the

summations are over the constituent atoms.

Entropy and Heat Capacity Calculation: The standard entropy (S°) and heat capacity (Cp)

are calculated based on the vibrational, rotational, and translational partition functions

derived from the calculated molecular properties.

A study on related allyl ethers and sulfides utilized the G3 level of theory for thermochemical

calculations, indicating that such methods are suitable for this class of compounds.[4]

Reaction Pathway Visualization: The Claisen
Rearrangement
A characteristic reaction of allyl phenyl ether is the Claisen rearrangement, a[1][1]-sigmatropic

rearrangement that occurs upon heating to produce 2-allylphenol.[5][6]

Allyl Phenyl Ether Transition State Dienone Intermediate 2-Allylphenol

[...]

Heat
([3,3]-sigmatropic shift) Tautomerization

Click to download full resolution via product page

Caption: The Claisen rearrangement of allyl phenyl ether to 2-allylphenol.

Conclusion
This technical guide has summarized the currently available thermochemical data for allyl
phenyl ether and outlined the standard experimental and computational methodologies for

their determination. While some physical properties are well-documented, there is a clear need

for further peer-reviewed experimental studies to accurately determine its standard enthalpy of

formation, entropy, and heat capacity. Such data would be invaluable for researchers and

professionals in chemistry and drug development who rely on accurate thermochemical

parameters for modeling and process design. In the interim, high-level computational chemistry

offers a viable route to obtaining reliable estimates for these crucial properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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